(S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide
CAS No.:
Cat. No.: VC13397075
Molecular Formula: C14H21N3O
Molecular Weight: 247.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21N3O |
|---|---|
| Molecular Weight | 247.34 g/mol |
| IUPAC Name | (2S)-2-amino-N-cyclopropyl-3-methyl-N-(pyridin-4-ylmethyl)butanamide |
| Standard InChI | InChI=1S/C14H21N3O/c1-10(2)13(15)14(18)17(12-3-4-12)9-11-5-7-16-8-6-11/h5-8,10,12-13H,3-4,9,15H2,1-2H3/t13-/m0/s1 |
| Standard InChI Key | PTNRMMABYPTYNB-ZDUSSCGKSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC1=CC=NC=C1)C2CC2)N |
| SMILES | CC(C)C(C(=O)N(CC1=CC=NC=C1)C2CC2)N |
| Canonical SMILES | CC(C)C(C(=O)N(CC1=CC=NC=C1)C2CC2)N |
Introduction
Chemical Structure and Nomenclature
Molecular Formula and Weight
The molecular formula of (S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide is C₁₄H₂₁N₃O, with a molecular weight of 247.34 g/mol. The compound’s structure integrates a pyridin-4-ylmethyl group, a cyclopropyl amine, and a branched butyramide backbone, conferring both rigidity and hydrophilicity.
Stereochemical Configuration
The (S) designation at the second carbon of the butyramide chain indicates the compound’s chiral center, which is critical for its potential biological activity. The stereochemistry is preserved in the IUPAC name: (2S)-2-amino-N-cyclopropyl-3-methyl-N-(pyridin-4-ylmethyl)butanamide.
Structural Descriptors
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SMILES Notation:
CC(C)[C@@H](C(=O)N(CC1=CC=NC=C1)C2CC2)N -
InChI Key:
PTNRMMABYPTYNB-ZDUSSCGKSA-N -
Canonical SMILES:
CC(C)C(C(=O)N(CC1=CC=NC=C1)C2CC2)N
The pyridine ring at position 4 and the cyclopropyl group introduce π-π stacking capabilities and steric constraints, respectively, which may influence receptor binding or metabolic stability.
Synthesis and Preparation
Key Intermediates
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Pyridin-4-ylmethylamine: Introduces the aromatic moiety.
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Cyclopropylamine: Provides the strained cyclopropane ring.
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L-Valine Derivative: Serves as the chiral backbone for the butyramide group.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar amide groups and hydrophobic cyclopropane/pyridine rings. Predicted logP values suggest moderate lipophilicity, suitable for blood-brain barrier penetration in therapeutic contexts.
Spectroscopic Data
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Mass Spectrometry: A molecular ion peak at m/z 247.34 confirms the molecular weight.
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NMR: Anticipated signals include δ 1.0–1.2 ppm (cyclopropane CH₂), δ 2.5–3.0 ppm (pyridine CH), and δ 6.5–7.5 ppm (aromatic protons).
Research Findings and Challenges
In Silico Screening
Virtual ligand screening (VLS) of structurally related compounds has identified small molecules with selective bioactivity toward disease-relevant substrates . For example, ligands targeting the cyclophilin domain of Ranbp2 enhance STAT3 activity or suppress hnRNPA2B1 levels . These findings underscore the potential of (S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide as a scaffold for drug discovery.
Synthetic Challenges
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Stereochemical Purity: Maintaining enantiomeric excess during synthesis remains a hurdle.
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Cyclopropane Stability: The strained ring may undergo ring-opening reactions under acidic conditions.
Data Tables
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₁N₃O | |
| Molecular Weight | 247.34 g/mol | |
| IUPAC Name | (2S)-2-amino-N-cyclopropyl-3-methyl-N-(pyridin-4-ylmethyl)butanamide | |
| PubChem CID | 61162751 | |
| SMILES | CC(C)C@@HN |
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